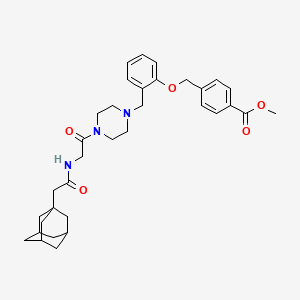
EBOV-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EBOV-IN-1 is a novel compound designed to inhibit the Ebola virus. This compound has shown significant potential in preclinical studies for its ability to target and neutralize the Ebola virus, which causes severe hemorrhagic fever in humans and non-human primates .
Preparation Methods
The synthesis of EBOV-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route typically involves:
Formation of the core structure: This step involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Introduction of functional groups that are essential for the compound’s activity. This step may involve various reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
EBOV-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
EBOV-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Helps in understanding the interaction between the Ebola virus and host cells.
Medicine: Potential therapeutic agent for the treatment of Ebola virus disease.
Industry: Can be used in the development of diagnostic tools and vaccines
Mechanism of Action
EBOV-IN-1 exerts its effects by targeting the Ebola virus glycoprotein, which is essential for the virus’s ability to infect host cells. The compound binds to the glycoprotein, preventing it from interacting with the host cell receptor, Niemann–Pick intracellular cholesterol transporter-1 (NPC-1). This inhibition blocks the release of the viral genome into the host cell cytoplasm, thereby preventing viral replication .
Comparison with Similar Compounds
EBOV-IN-1 is unique compared to other antiviral compounds due to its specific targeting of the Ebola virus glycoprotein. Similar compounds include:
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of the Ebola virus.
Favipiravir: Another antiviral that targets the viral RNA polymerase.
Embelin and Kobe2602: Small molecules that disrupt the interaction between the Ebola virus nucleoprotein and VP30 protein .
This compound stands out due to its unique mechanism of action and its potential for high specificity and efficacy in targeting the Ebola virus.
Properties
IUPAC Name |
methyl 4-[[2-[[4-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]piperazin-1-yl]methyl]phenoxy]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O5/c1-41-33(40)28-8-6-24(7-9-28)23-42-30-5-3-2-4-29(30)22-36-10-12-37(13-11-36)32(39)21-35-31(38)20-34-17-25-14-26(18-34)16-27(15-25)19-34/h2-9,25-27H,10-23H2,1H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISWIVDFITFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2CN3CCN(CC3)C(=O)CNC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605408.png)
![7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2605409.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2605412.png)

![1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2605414.png)

![Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2605416.png)
![N-[1-Benzofuran-2-yl(phenyl)methyl]-6-fluoro-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2605417.png)

![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)


